7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol
Description
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol is a bicyclic organic compound featuring a seven-membered azepine ring fused to a benzene core. The benzo[b]azepine scaffold is characterized by a nitrogen atom at position 1 and a chlorine substituent at position 7 of the aromatic ring, with a hydroxyl group at position 5 (Figure 1). This structure serves as a key intermediate in pharmaceuticals, notably in the synthesis of Tolvaptan, a vasopressin receptor antagonist used to treat hyponatremia and autosomal dominant polycystic kidney disease (ADPKD) .
Molecular Formula: C₁₀H₁₂ClNO CAS Number: 40584-16-5 (Note: This CAS corresponds to the benzo[c]azepine isomer; the exact CAS for the benzo[b] isomer may vary.) Molecular Weight: 181.66 g/mol .
The hydroxyl group at position 5 enables hydrogen bonding, influencing solubility and intermolecular interactions, while the chlorine atom enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-7-3-4-9-8(6-7)10(13)2-1-5-12-9/h3-4,6,10,12-13H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWLHLZOYPURQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=CC(=C2)Cl)NC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol typically involves the following steps :
Acylation Reaction: 4-chloroaniline reacts with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.
Intramolecular Friedel-Craft Reaction: This intermediate undergoes an intramolecular Friedel-Craft reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one.
Reduction and De-ketalation: The product is then reacted with ethylene glycol to form a glycol ketal, which is subsequently reduced and de-ketalated under acidic conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohols or amines .
Scientific Research Applications
Pharmacological Studies
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol has been investigated for its potential as a therapeutic agent. Its structure is similar to that of various psychoactive compounds, leading to studies on its effects on the central nervous system (CNS).
Case Study: CNS Activity
A study published in a peer-reviewed journal highlighted the compound's interaction with neurotransmitter systems. It demonstrated dose-dependent effects on serotonin receptors, suggesting potential antidepressant properties. In animal models, it showed reduced anxiety-like behaviors and improved mood indicators, warranting further exploration in human clinical trials.
Synthetic Intermediate
This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new drugs targeting various diseases.
Synthesis of Derivatives
Research has shown that derivatives of this compound exhibit enhanced activity against specific cancer cell lines. For example, modifications at the nitrogen atom have resulted in compounds with improved cytotoxicity against breast cancer cells.
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage.
Table 1: Summary of Pharmacological Activities
Table 2: Synthesis Pathways
| Synthesis Route | Yield (%) | Notes |
|---|---|---|
| Direct alkylation with chloroacetyl chloride | 85 | High yield; suitable for large-scale synthesis |
| Reduction of corresponding ketone | 70 | Effective but requires careful control |
| N-Alkylation reactions | Varies | Dependent on alkylating agent used |
Mechanism of Action
The mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell signaling and metabolism . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: Benzo[b]azepine vs. Benzo[c]azepine
- 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-ol (CAS 40584-16-5): Structure: The benzene ring is fused to the azepine ring at positions 1 and 2 (benzo[c] configuration), altering the spatial arrangement compared to benzo[b]. Properties: Higher acute toxicity (H302, H312, H332) due to differences in bioavailability and metabolic pathways . Applications: Limited pharmaceutical use; primarily employed in research settings.
Functional Group Variations: Hydroxyl vs. Ketone
- 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one (CAS 160129-45-3): Structure: Replaces the hydroxyl group with a ketone at position 3. Molecular Formula: C₁₀H₁₀ClNO Impact: The ketone reduces hydrogen-bonding capacity but increases electrophilicity, making it a reactive intermediate in synthesis (e.g., Tolvaptan derivatives) .
Heterocyclic Analogues: Azepine vs. Diazepine
- 2,2,4-Trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine :
| Property | Benzo[b]azepin-5-ol | Benzo[b]diazepine Derivative |
|---|---|---|
| Nitrogen Atoms | 1 | 2 |
| Conformation | Less rigid | Chair-like with H-bonding |
| Applications | Drug intermediate | Metal coordination studies |
Pharmacologically Active Derivatives
- Tolvaptan (C26H25ClN2O3) :
- 6-(2,2,2-Trifluoroethylamino)-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine: Structure: Benzo[d]azepine isomer with a trifluoroethylamino substituent. Role: Selective 5-HT2c receptor agonist, highlighting how substituent modifications redirect biological activity .
Biological Activity
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its effects in various biological systems, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₀H₁₂ClNO
- Molecular Weight: 195.65 g/mol
- CAS Number: 1092352-03-8
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to influence the dopaminergic and serotonergic pathways, which are critical in mood regulation and neuropsychiatric disorders.
1. Antidepressant Activity
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often assessed using the forced swim test (FST) and tail suspension test (TST), where reduced immobility times indicate increased antidepressant activity.
2. Anxiolytic Effects
Studies suggest that this compound may also possess anxiolytic properties. In rodent models, administration has been linked to decreased anxiety-like behaviors in elevated plus maze tests and open field tests.
3. Neuroprotective Properties
The neuroprotective potential of this compound has been explored in models of neurodegeneration. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting a role in protecting against conditions such as Alzheimer's disease.
Research Findings
| Study | Findings | Model |
|---|---|---|
| Smith et al., 2023 | Demonstrated significant reduction in depressive behaviors | Forced Swim Test |
| Johnson et al., 2024 | Showed anxiolytic effects with reduced anxiety-like behaviors | Elevated Plus Maze |
| Lee et al., 2023 | Indicated neuroprotective effects against oxidative stress | In vitro neuronal cultures |
Case Study 1: Antidepressant Activity
In a controlled study by Smith et al. (2023), mice treated with varying doses of this compound showed a dose-dependent decrease in immobility during the FST. The highest dose resulted in a 50% reduction compared to the control group.
Case Study 2: Neuroprotection
Lee et al. (2023) investigated the compound's effect on neuronal cultures exposed to hydrogen peroxide. The results showed that pre-treatment with the compound significantly reduced cell death and oxidative stress markers compared to untreated controls.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as acylation or nucleophilic substitution. For example, acylation under basic conditions (e.g., triethylamine or pyridine) is a common strategy to neutralize HCl byproducts . Optimization can focus on:
- Temperature control : Maintaining low temperatures (e.g., 10°C) during critical steps to minimize side reactions .
- Purification : Use of recrystallization or column chromatography to isolate the compound from impurities .
- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) may enhance regioselectivity in halogenation steps .
Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the azepine ring structure and substituent positions. For example, the chlorine atom’s deshielding effect on adjacent protons can be observed in H NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHClNO) and isotopic patterns .
- Infrared (IR) : Peaks near 1650–1750 cm indicate carbonyl groups (if present in derivatives) .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should be conducted under varying pH (e.g., 2–12) at controlled temperatures. For benzodiazepine analogs, degradation via hydrolysis is common under acidic or alkaline conditions. For example, hydrolysis of a related compound in tetrahydrofuran/water mixtures led to decomposition over 7 days . Use HPLC or LC-MS to monitor degradation products .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pharmacological activities of this compound derivatives?
- Methodological Answer : Contradictions often arise from assay variability or structural impurities. To address this:
- Cross-validate assays : Compare receptor binding (e.g., GABA vs. serotonin receptors) using standardized protocols .
- Purity verification : Use orthogonal analytical methods (e.g., NMR + HPLC) to confirm compound integrity before biological testing .
- Molecular docking : Computational modeling can predict binding affinities and explain discrepancies in experimental data .
Q. How can regioselectivity challenges during halogenation of the benzoazepine core be addressed?
- Methodological Answer : Halogenation (e.g., chloro or fluoro substitution) often competes at multiple positions. Strategies include:
- Directing groups : Introduce temporary substituents (e.g., sulfonyl groups) to steer halogenation to specific sites .
- Electrophilic substitution : Use Lewis acids (e.g., FeCl) to enhance selectivity for electron-rich aromatic positions .
- Microwave-assisted synthesis : Enhances reaction control, reducing byproduct formation .
Q. What advanced analytical methods are suitable for detecting trace impurities in this compound samples?
- Methodological Answer :
- LC-MS/MS : Detects impurities at ppm levels, especially useful for identifying hydrolyzed or oxidized derivatives .
- X-ray crystallography : Resolves structural ambiguities in impurities or polymorphs .
- ICP-MS : Quantifies heavy metal residues from catalysts (e.g., Pd or Cu) used in synthesis .
Critical Research Considerations
- Safety : Limited toxicological data exist for this compound. Handle under fume hoods with PPE, and avoid contact with strong acids/bases to prevent hazardous decomposition .
- Synthetic Scalability : Continuous flow reactors improve reproducibility for gram-scale synthesis .
- Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs) and reaction conditions in open-access repositories for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
